1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, an imidazole ring, and a p-tolyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidin-2-one core. One common method involves the cyclization of functionalized acyclic substrates under specific conditions. For instance, the reaction of 1-phenylpiperidine with Cu(OAc)2, KI, and Oxone in CH3CN under O2 at 80°C for 12 hours can yield pyrrolidin-2-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like Oxone, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like CH3CN, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core and may have similar biological activities.
Imidazole derivatives: Compounds with an imidazole ring can have diverse biological and chemical properties.
p-Tolyloxy derivatives: These compounds feature the p-tolyloxy group and may be used in similar applications.
Uniqueness
1-allyl-4-(1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-3-14-27-18-20(17-24(27)29)25-26-22-8-4-5-9-23(22)28(25)15-6-7-16-30-21-12-10-19(2)11-13-21/h3-5,8-13,20H,1,6-7,14-18H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVZIMYOOUMXHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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